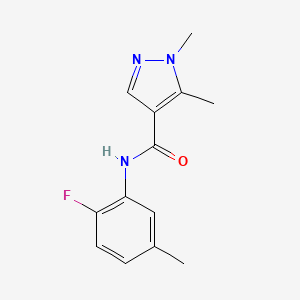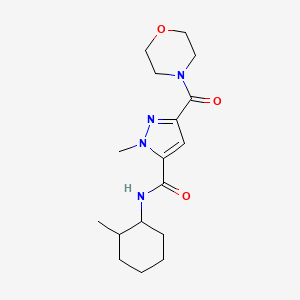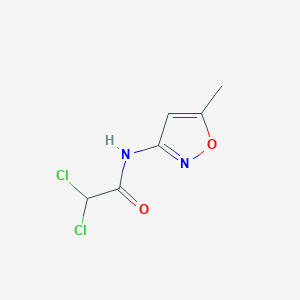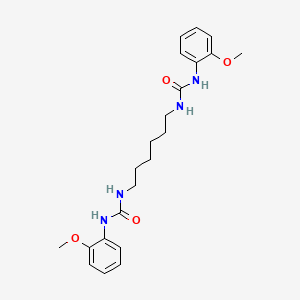![molecular formula C24H23N7O7 B10895384 5-[(4-{(1Z)-1-[2-({1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid](/img/structure/B10895384.png)
5-[(4-{(1Z)-1-[2-({1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-{1-[(Z)-2-({1-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and a furoic acid moiety
準備方法
The synthesis of 5-[(4-{1-[(Z)-2-({1-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the pyrazole rings: This is achieved through the reaction of appropriate hydrazines with diketones under acidic or basic conditions.
Nitration: Introduction of the nitro group into the pyrazole ring is carried out using nitrating agents such as nitric acid.
Coupling reactions: The pyrazole derivatives are then coupled with other intermediates through various coupling reactions, such as Suzuki or Heck coupling.
Formation of the furoic acid moiety: This involves the reaction of the intermediate with furoic acid under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.
化学反応の分析
5-[(4-{1-[(Z)-2-({1-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids or amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrazole rings.
科学的研究の応用
5-[(4-{1-[(Z)-2-({1-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
作用機序
The mechanism of action of 5-[(4-{1-[(Z)-2-({1-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole rings play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar compounds to 5-[(4-{1-[(Z)-2-({1-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID include other pyrazole derivatives and furoic acid derivatives. These compounds share structural similarities but differ in the nature and position of substituents on the rings. The unique combination of pyrazole rings and furoic acid in this compound provides distinct properties, such as enhanced stability and specific biological activity, making it stand out among its peers.
特性
分子式 |
C24H23N7O7 |
|---|---|
分子量 |
521.5 g/mol |
IUPAC名 |
5-[[4-[(Z)-N-[[1-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]pyrazole-3-carbonyl]amino]-C-methylcarbonimidoyl]phenoxy]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C24H23N7O7/c1-14(17-4-6-18(7-5-17)37-12-19-8-9-21(38-19)24(33)34)25-26-23(32)20-10-11-29(28-20)13-30-16(3)22(31(35)36)15(2)27-30/h4-11H,12-13H2,1-3H3,(H,26,32)(H,33,34)/b25-14- |
InChIキー |
FYJHZONYZCJOOI-QFEZKATASA-N |
異性体SMILES |
CC1=C(C(=NN1CN2C=CC(=N2)C(=O)N/N=C(/C)\C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O)C)[N+](=O)[O-] |
正規SMILES |
CC1=C(C(=NN1CN2C=CC(=N2)C(=O)NN=C(C)C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10895307.png)
![3-[(Acetyloxy)methyl]-7-({5-[(4-chlorophenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10895312.png)
![4-bromo-3-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B10895318.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10895333.png)
![[6-(4-Fluorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone](/img/structure/B10895348.png)



![N-cyclohexyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10895368.png)
![(8E)-8-benzylidene-2-(2-chlorophenyl)-12-phenyl-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895372.png)
![2-({(2E)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B10895373.png)


